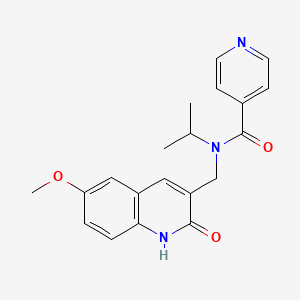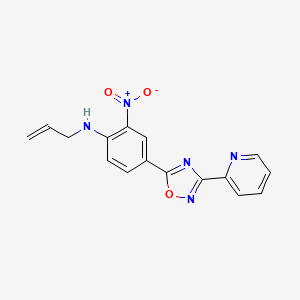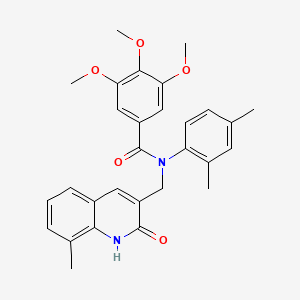
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide, also known as IQ-1S, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. This compound has shown promising results in various studies, making it a potential candidate for future drug development.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide involves the inhibition of the Wnt signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. This pathway plays a crucial role in the development and progression of various diseases, including cancer. By inhibiting this pathway, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide in lab experiments is its specificity towards the Wnt signaling pathway, making it a potential candidate for the development of targeted therapeutics. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions that can be explored with regards to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide. One potential direction is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent for inflammatory diseases. Furthermore, the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes can also be explored.
Conclusion:
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide is a small molecule inhibitor that has shown promising results in various studies. Its potential applications in various fields of scientific research make it a potential candidate for future drug development. Further research is needed to fully understand the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide involves a multi-step process that includes the condensation of isonicotinic acid with 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acylation of the resulting amine with isopropyl chloroformate.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to have anti-cancer properties, making it a potential candidate for the development of cancer therapeutics.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)23(20(25)14-6-8-21-9-7-14)12-16-10-15-11-17(26-3)4-5-18(15)22-19(16)24/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOZWLEFXZAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)







